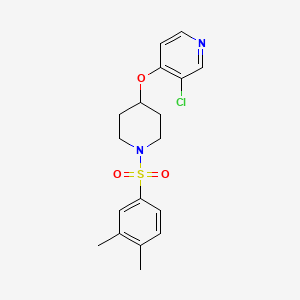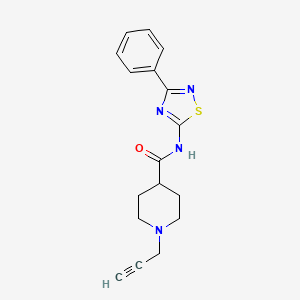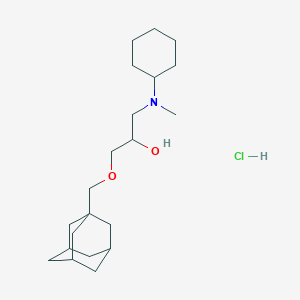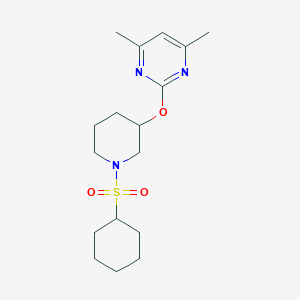![molecular formula C24H23N3O3S B2806489 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-90-2](/img/structure/B2806489.png)
6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine compounds, which include a variety of structures such as the one you mentioned, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned were not found, pyridine compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde and ammonia .Molecular Structure Analysis
The molecular structure of pyridine compounds often involves a pyridine nucleus, which can be combined with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .Chemical Reactions Analysis
The chemical reactivity of pyridine compounds is often explored in the context of creating new heterocyclic compounds with high biological activities .Physical And Chemical Properties Analysis
Pyridine compounds often have the advantage of improved water solubility due to their poor basicity .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Pyridine compounds, including our target molecule, exhibit antimicrobial activity. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens. The presence of the pyridine nucleus, often combined with heterocycles, contributes to this property. The compound’s geometry influences interactions with specific proteins, leading to antimicrobial selectivity .
Antiviral Activity
Given the global impact of viral infections, antiviral compounds are crucial. Pyridine derivatives, including our compound, have shown promise in inhibiting viral replication. Molecular docking studies reveal favorable binding interactions with specific viral proteins. These interactions contribute to their antiviral efficacy .
Water Solubility Enhancement
Pyridine plays a vital role in medicinal chemistry due to its ability to improve water solubility. Its poor basicity allows for better solubility in aqueous solutions. Researchers explore modifications to the pyridine scaffold to enhance drug delivery and bioavailability .
Synthetic Methods
Understanding the synthesis of pyridine compounds is essential. Researchers employ various methods, such as Hantzsch synthesis, to access diverse derivatives. These synthetic routes enable the creation of novel molecules with tailored properties .
Biological Activity
Beyond antimicrobial and antiviral effects, pyridine compounds exhibit other biological activities. These include antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic properties. Researchers investigate structure-activity relationships to optimize these effects .
Drug Design and Optimization
Researchers use pyridine derivatives as building blocks in drug design. By modifying substituents and functional groups, they fine-tune pharmacological properties. Our compound’s unique structure provides opportunities for rational drug design and optimization .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-12-11-19-20(14-27)31-24(21(19)22(25)29)26-23(30)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBLDQDYMUNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)


![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)
![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2806416.png)


![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)
![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)

